molecular formula C15H13Cl2NO B5658636 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide

4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide

Cat. No. B5658636
M. Wt: 294.2 g/mol
InChI Key: WFLGTODAGXPEFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide and related compounds involves several chemical processes, including the Staudinger reaction and the use of ultrasonication as a green chemistry tool. The Staudinger reaction, a [2 + 2] ketene-imine cycloaddition reaction, has been utilized for synthesizing novel derivatives of the compound, showing promising yields and demonstrating the efficiency of using ultrasonication in chemical synthesis (Nimbalkar et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide and its analogs has been characterized using various techniques, including X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal detailed information about the geometrical configuration, bond lengths, angles, and the overall stability of the molecular structure influenced by intramolecular hydrogen bonds and the conformation of bonds within the molecule (Gowda et al., 2008).

Chemical Reactions and Properties

4-Chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide participates in various chemical reactions, showcasing its reactivity and the formation of derivatives under different chemical conditions. The compound's behavior in reactions is influenced by its molecular structure, particularly the positions of the chloro and methyl groups, which can affect its reactivity and the types of reactions it undergoes (Merlin et al., 1987).

Physical Properties Analysis

The physical properties of 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide, including its solubility, melting point, and crystal structure, have been thoroughly investigated. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. The crystal structure analysis reveals the compound's stability and provides insights into its interactions at the molecular level (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide, such as its acidity, basicity, and reactivity towards other chemicals, are determined by its functional groups and molecular structure. Studies have explored its reactivity in various chemical environments, providing valuable information for its application in synthesis and its behavior in different chemical reactions (Nimbalkar et al., 2018).

properties

IUPAC Name

4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-7-10(2)14(13(17)8-9)18-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLGTODAGXPEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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